![molecular formula C15H24N4O2 B5688394 N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine, also known as Cetirizine, is a second-generation antihistamine drug used to treat various allergic conditions. It is a potent inhibitor of histamine receptors and has been widely used in clinical practice due to its high efficacy and low side effects.
Mechanism of Action
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine is a selective antagonist of the H1 histamine receptor. It blocks the binding of histamine to the receptor, thereby preventing the allergic response. N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine also has some affinity for the muscarinic acetylcholine receptor and the serotonin receptor, but this is not thought to contribute significantly to its therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine has a rapid onset of action and a long duration of effect. It is well absorbed after oral administration and has a bioavailability of approximately 70%. N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine is metabolized in the liver and excreted in the urine. It has a half-life of approximately 8 hours in adults and 6 hours in children.
Advantages and Limitations for Lab Experiments
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine has several advantages for lab experiments. It is readily available, has a well-established safety profile, and is relatively inexpensive. However, N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine has some non-specific effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine. One area of research is the development of new formulations that improve the solubility and bioavailability of the drug. Another area of research is the investigation of the anti-inflammatory and immunomodulatory effects of N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine in various disease models. Additionally, the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine in combination therapy with other drugs is an area of interest. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine in different populations, such as children and the elderly, is an area of ongoing research.
Conclusion:
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine is a potent and selective antihistamine drug that has been widely used in clinical practice for the treatment of various allergic conditions. It has a well-established safety profile and is relatively inexpensive. N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine has several advantages for lab experiments, but also has some limitations. Ongoing research is focused on the development of new formulations, investigation of the anti-inflammatory and immunomodulatory effects, and the potential use in combination therapy with other drugs.
Synthesis Methods
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine can be synthesized by reacting 2-chloro-1-(4-methylphenyl)ethanone with cyclohexylmagnesium bromide to obtain 1-(4-methylphenyl)-2-cyclohexylethanone. This compound is then reacted with sodium ethoxide and 2-amino-4,6-diethoxy-1,3,5-triazine to obtain the final product, N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine has been extensively studied for its use in the treatment of various allergic conditions, such as allergic rhinitis, urticaria, and atopic dermatitis. It has also been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for inflammatory diseases.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-20-14-17-13(18-15(19-14)21-4-2)16-11-10-12-8-6-5-7-9-12/h8H,3-7,9-11H2,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCAZPHDMXEFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NCCC2=CCCCC2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.